![molecular formula C17H20N2O2 B1491897 5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098019-45-3](/img/structure/B1491897.png)
5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, commonly referred to as “5-benzyl-4-cyclopropyl-2-MTPD”, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms and two oxygen atoms, as well as a benzyl group. It is a versatile compound that has been studied for its potential in a variety of applications, such as drug development and catalysis.
Scientific Research Applications
Materials Science and Electronics
Research has delved into the properties and applications of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in materials science, particularly in the development of pigments and electronic devices. For example, compounds with the pyrrolo[3,4-c]pyrrole structure have been studied for their potential use as pigments due to their color properties and stability (Fujii et al., 2002). Additionally, pyrrolopyrrole derivatives have been explored for their applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells, due to their favorable electronic properties (Yuan et al., 2012). These studies highlight the compound's potential in creating high-performance materials for electronics and energy harvesting.
Synthetic Chemistry
The versatility of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives in synthetic chemistry is well-documented. For instance, these compounds have been used as building blocks in the synthesis of complex molecules and polymers with varied applications (Galenko et al., 2022). The ability to introduce different substituents into the pyrrolopyrrole framework allows for the tuning of physical and chemical properties, which is crucial for developing novel materials with specific functionalities.
Organic Photovoltaics and Semiconductors
Derivatives of pyrrolo[3,4-c]pyrrole have been investigated for their use in organic photovoltaics and semiconducting materials. These studies focus on enhancing the efficiency and stability of organic solar cells and transistors by optimizing the electronic properties of the polymers used in these devices (Zhang et al., 2012). The research indicates that pyrrolopyrrole derivatives can significantly contribute to the development of renewable energy technologies and flexible electronic devices.
properties
IUPAC Name |
5-benzyl-4-cyclopropyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18-16(20)13-10-19(9-11-5-3-2-4-6-11)15(12-7-8-12)14(13)17(18)21/h2-6,12-15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEBTKAQWPBHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(C(C2C1=O)C3CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




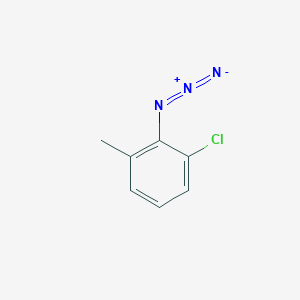

![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B1491822.png)
![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)
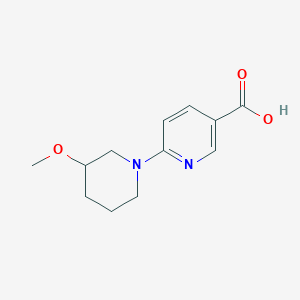
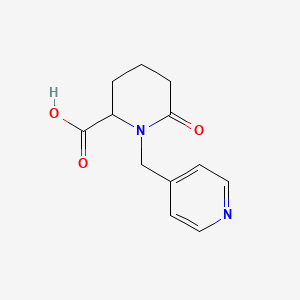
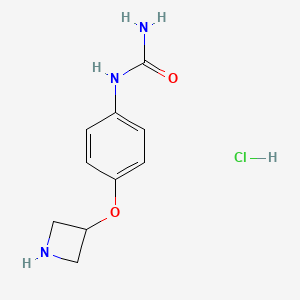
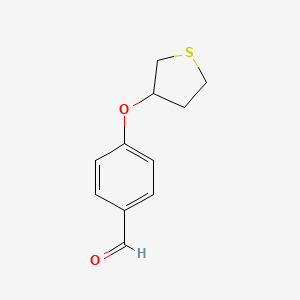


![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1491834.png)
![6-Ethoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1491836.png)